molecular formula C18H19ClF3N5 B5034587 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B5034587
M. Wt: 397.8 g/mol
InChI Key: NFGYIGXMSGQDFY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl group at position 2, and a 2-(dimethylamino)ethylamine substituent at position 5.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYIGXMSGQDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow microreactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrimidine core with a fused pyrazole ring. This scaffold is associated with mycobacterial ATP synthase inhibition .
  • Compound 92 () : Triazolo[1,5-a]pyrimidine core. The triazole ring introduces additional hydrogen-bonding capacity but may reduce lipophilicity compared to the pyrazole variant. Compound 92 showed moderate dihydroorotate dehydrogenase (DHODH) inhibition (31% yield, ESIMS m/z 317) .
  • Key Difference : The pyrazolo core in the target compound may enhance binding to ATP synthase, as observed in M.tb-active analogues .
Substituent Effects at Position 3
  • Target Compound : 4-Chlorophenyl group. Chlorine enhances electron-withdrawing effects and may improve membrane penetration.
  • Compound 47 () : 4-Fluorophenyl group. Fluorine’s smaller size and higher electronegativity may alter binding kinetics. Compound 47 exhibited 64% yield and 99.1% HPLC purity, with anti-mycobacterial activity .
  • Compound 50 () : 4-Fluorophenyl with a 6-(piperidin-1-yl)pyridin-2-ylmethylamine group. The piperidine moiety increased molecular weight (HRMS m/z 479.2354) but retained activity (83% yield) .

Substituent Variations at Position 7

Aminoalkyl vs. Aromatic Amines
  • Target Compound: 2-(Dimethylamino)ethylamine. The flexible ethyl chain and dimethylamino group may enhance solubility and interaction with charged residues in biological targets.
  • Compound 22–44 () : Pyridin-2-ylmethylamine. Aromatic amines like 2-picolylamine (e.g., compound 10c in ) improved anti-Wolbachia activity but may increase hERG liability .
  • Compound 51 () : 6-(4-Methylpiperazin-1-yl)pyridin-2-ylmethylamine. This substituent reduced yield (45%) but maintained potency (HRMS m/z 479.2354), highlighting the trade-off between bulk and activity .

Substituent Effects at Position 2 and 5

  • Target Compound : 2-Trifluoromethyl and 5-methyl groups. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the methyl group at position 5 balances steric hindrance.
  • Compound 6 () : 2-Methyl and 5-tert-butyl groups. The tert-butyl group increased molecular weight (442.004 Da) but may reduce solubility .
  • Compound 23 () : 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with a 4-trifluoromethoxyphenyl group. The trifluoromethoxy group improved MS stability (m/z 310.1) but showed lower melting point (214°C) .

Anti-Mycobacterial Activity

  • Target Compound : Likely targets ATP synthase, analogous to ’s 3,5-diphenylpyrazolo[1,5-a]pyrimidines. The 4-chlorophenyl and trifluoromethyl groups may enhance binding to hydrophobic pockets .
  • Compound 49 (): N-((6-(Dimethylamino)pyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenyl derivative. Demonstrated 75% yield and 98% HPLC purity, with HRMS m/z 439.2044. The dimethylamino group improved microsomal stability .
  • Compound 92 (): Triazolopyrimidine analogue with 4-chlorophenyl and dimethylaminomethyl groups. Lower yield (31%) but retained DHODH inhibition, suggesting scaffold-specific limitations .

Pharmacokinetic Properties

  • Target Compound: The trifluoromethyl group and dimethylaminoethyl chain likely improve metabolic stability and absorption, as seen in ’s analogues with low hERG liability .
  • Compound 50 () : Piperidine-substituted derivative showed higher molecular weight (479.2354 Da) but retained activity, indicating tolerance for bulkier substituents .

Biological Activity

3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a pyrazolo[1,5-A]pyrimidine core with several functional groups that contribute to its biological properties:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Dimethylamino ethyl group : Imparts basicity and can enhance solubility.
  • Trifluoromethyl group : Modifies electronic properties, potentially enhancing bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-A]pyrimidine exhibit significant antibacterial activity. The compound under discussion has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 0.125 to 4.0 µg/mL against various bacterial strains, indicating strong antibacterial potency compared to standard antibiotics like Erythromycin and Amikacin .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.50

Antibiofilm Activity

The compound also exhibits significant antibiofilm activity. In vitro assays revealed that it could reduce biofilm formation by up to 85% in Staphylococcus aureus and over 80% in Pseudomonas aeruginosa .

  • Biofilm Formation Reduction :
    • S. aureus : 85% reduction (p < 0.01)
    • P. aeruginosa : 80% reduction (p < 0.01)

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Bacterial Cell Wall Synthesis : The presence of the pyrazole moiety is crucial for disrupting bacterial cell wall integrity.
  • Quorum Sensing Inhibition : The compound has been shown to interfere with bacterial communication systems, reducing virulence factor expression.
  • Electrophilic Interactions : The trifluoromethyl group may facilitate interactions with nucleophilic sites on microbial enzymes or receptors.

Study 1: Efficacy Against Multidrug-Resistant Strains

A study evaluated the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound maintained efficacy where conventional antibiotics failed, suggesting its potential as a therapeutic agent in resistant infections .

Study 2: Anticancer Properties

Preliminary investigations into the anticancer properties of the compound revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing pyrimidine intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .
  • Catalysts : Triethylamine or palladium catalysts enhance coupling efficiency .
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation . Yield optimization requires HPLC monitoring (>95% purity) and recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at C3, trifluoromethyl at C2) .
  • X-ray crystallography : Resolves bond angles and π-stacking interactions in the pyrazolo-pyrimidine core .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉ClF₃N₅) .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition assays : Test against kinases (e.g., KDR) using fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Microbial susceptibility : Agar dilution for antibacterial activity against Gram-positive pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action?

Discrepancies in target engagement (e.g., kinase vs. receptor binding) require:

  • Competitive binding assays : Compare inhibition curves with known kinase inhibitors .
  • Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., EGFR) to assess phenotypic changes .
  • Molecular dynamics simulations : Predict binding affinity to alternative targets (e.g., ATP-binding pockets) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the dimethylaminoethyl side chain .
  • Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

Q. How do substituent variations impact structure-activity relationships (SAR)?

Systematic SAR studies reveal:

  • Trifluoromethyl at C2 : Enhances metabolic stability and hydrophobic interactions .
  • 4-Chlorophenyl at C3 : Increases selectivity for aromatic residue-rich binding pockets (e.g., kinase domains) .
  • Dimethylaminoethyl at N7 : Modulates logP and cell permeability (optimal logP ~3.5) . Computational QSAR models (e.g., CoMFA) guide rational design .

Q. What experimental approaches validate metabolic stability in preclinical models?

  • Liver microsomal assays : Measure t₁/₂ using LC-MS/MS to assess CYP450-mediated degradation .
  • Reactive metabolite trapping : Glutathione adduct detection identifies potential toxicity risks .
  • Pharmacokinetic profiling : Intravenous vs. oral administration in rodents to calculate bioavailability (%F) .

Data Analysis and Reproducibility

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

  • Dose-response normalization : Use Hill slopes to compare efficacy gradients .
  • Cell line stratification : Cluster results by genetic biomarkers (e.g., p53 status) .
  • Orthogonal assays : Confirm apoptosis via Annexin V staining or caspase-3 activation .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Crystal growth : Slow evaporation from acetonitrile/ethyl acetate mixtures at 4°C .
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution structures .
  • Refinement : Apply SHELXL with anisotropic displacement parameters (R-factor <0.06) .

Q. How can polypharmacology risks be assessed during target validation?

  • Broad-panel screening : Test against 100+ targets (e.g., Eurofins Panlabs) .
  • Thermal shift assays : Detect off-target binding via protein melting temperature shifts .
  • Transcriptomic profiling : RNA-seq to identify pathway-level effects .

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